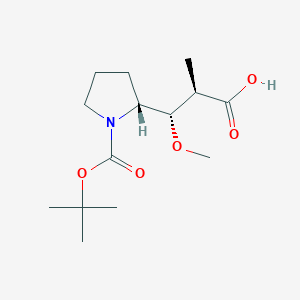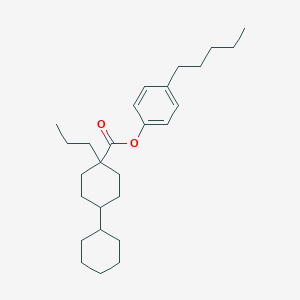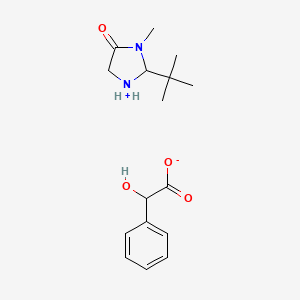![molecular formula C23H22N2O5 B14799261 3,4,5-trimethoxy-N'-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]benzohydrazide](/img/structure/B14799261.png)
3,4,5-trimethoxy-N'-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-trimethoxy-N’-[3-(1-naphthyl)acryloyl]benzohydrazide is a synthetic organic compound known for its diverse biological activities. This compound features a trimethoxyphenyl group, which is a versatile pharmacophore, and a naphthyl group, which contributes to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N’-[3-(1-naphthyl)acryloyl]benzohydrazide typically involves the condensation of 3,4,5-trimethoxybenzohydrazide with 3-(1-naphthyl)acryloyl chloride. The reaction is carried out in a suitable solvent, such as methanol, under reflux conditions for several hours. After cooling, the product is collected by filtration and recrystallized from hot ethanol to obtain pure 3,4,5-trimethoxy-N’-[3-(1-naphthyl)acryloyl]benzohydrazide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-trimethoxy-N’-[3-(1-naphthyl)acryloyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the trimethoxyphenyl and naphthyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Applications De Recherche Scientifique
3,4,5-trimethoxy-N’-[3-(1-naphthyl)acryloyl]benzohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,4,5-trimethoxy-N’-[3-(1-naphthyl)acryloyl]benzohydrazide involves its interaction with cellular targets such as tubulin. The compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization and leading to the disruption of microtubule dynamics. This results in cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Colchicine: A well-known microtubule inhibitor that also binds to the colchicine-binding site on tubulin.
Podophyllotoxin: Another microtubule inhibitor with a similar mechanism of action.
Combretastatin: A potent microtubule-targeting agent with structural similarities to 3,4,5-trimethoxy-N’-[3-(1-naphthyl)acryloyl]benzohydrazide.
Uniqueness
3,4,5-trimethoxy-N’-[3-(1-naphthyl)acryloyl]benzohydrazide is unique due to its specific combination of the trimethoxyphenyl and naphthyl groups, which confer distinct chemical and biological properties. Its ability to selectively target cancer cells and disrupt microtubule dynamics makes it a promising candidate for further research and development in cancer therapy .
Propriétés
Formule moléculaire |
C23H22N2O5 |
|---|---|
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
3,4,5-trimethoxy-N'-[(E)-3-naphthalen-1-ylprop-2-enoyl]benzohydrazide |
InChI |
InChI=1S/C23H22N2O5/c1-28-19-13-17(14-20(29-2)22(19)30-3)23(27)25-24-21(26)12-11-16-9-6-8-15-7-4-5-10-18(15)16/h4-14H,1-3H3,(H,24,26)(H,25,27)/b12-11+ |
Clé InChI |
SNIHTVHCIUDEDU-VAWYXSNFSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)/C=C/C2=CC=CC3=CC=CC=C32 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)C=CC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-bromophenyl)methylideneamino]-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide](/img/structure/B14799179.png)


![Methyl 4-[2-(diphenylacetyl)hydrazinyl]-4-oxobutanoate](/img/structure/B14799203.png)


![Ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate](/img/structure/B14799211.png)

![[(1S,5R,8R,13R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B14799224.png)



![N-{4-methyl-3-[(3-{4-[(3,4,5-trimethoxyphenyl)amino]-1,3,5-triazin-2-yl}pyridin-2-yl)amino]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B14799244.png)
